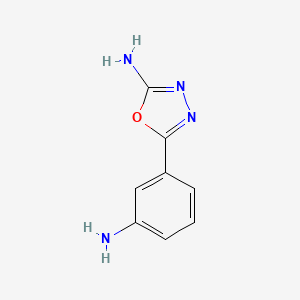

5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

202118-13-6 |

|---|---|

Molecular Formula |

C8H8N4O |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

5-(3-aminophenyl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C8H8N4O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,9H2,(H2,10,12) |

InChI Key |

NWYMVVYNDYQQKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NN=C(O2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Aminophenyl 1,3,4 Oxadiazol 2 Amine and Its Academic Analogues

General Synthetic Routes to 1,3,4-Oxadiazol-2-amine (B1211921) Derivatives

The 2-amino-1,3,4-oxadiazole scaffold is a common structural motif, and numerous methods have been developed for its synthesis. These routes often begin with readily available starting materials like aldehydes or acid hydrazides and employ cyclization reactions under various conditions.

One of the most direct and frequently utilized methods for preparing 5-substituted-2-amino-1,3,4-oxadiazoles is the oxidative cyclization of semicarbazones. nih.gov This process typically involves two steps: the initial condensation of an aldehyde with semicarbazide (B1199961) to form a semicarbazone, followed by an intramolecular cyclization induced by an oxidizing agent.

A variety of oxidizing systems have been successfully employed for this transformation. A classic and common approach uses bromine in glacial acetic acid. nih.govnih.gov Electro-cyclization has also emerged as an alternative method for converting semicarbazones to their corresponding 5-aryl-2-amino-1,3,4-oxadiazoles. nih.govresearchgate.net Other notable oxidizing agents include ceric ammonium (B1175870) nitrate, which can be used under solvent-free conditions, and visible-light-mediated photocatalytic systems using eosin (B541160) Y and CBr4. asianpubs.orgresearchgate.netthieme-connect.com

| Oxidizing Agent/System | Reaction Conditions | Reference |

| Bromine (Br₂) | Acetic Acid | nih.govsciensage.info |

| Ceric Ammonium Nitrate | Solvent-free, Room Temperature | asianpubs.org |

| Eosin Y / CBr₄ / Visible Light | Acetonitrile, Room Temperature | thieme-connect.com |

| Iodine (I₂) | Base | jchemrev.comacs.org |

| Me₄NBr / Oxone | Ethanol (B145695), 60°C | sciensage.info |

| Anodic Oxidation | Lithium Perchlorate (LiClO₄) | researchgate.net |

Another robust strategy for the synthesis of 2-amino-1,3,4-oxadiazoles involves the cyclization of acylthiosemicarbazides. These precursors are typically prepared by the acylation of a thiosemicarbazide (B42300) with a carboxylic acid derivative. The subsequent cyclization can be achieved through several pathways, often involving desulfurization.

The use of iodine in the presence of a base, such as sodium hydroxide (B78521), is a well-established method for this transformation. nih.govjchemrev.com Other effective oxidizing agents for this cyclization include 1,3-dibromo-5,5-dimethylhydantoin, which offers the advantage of being an inexpensive and safe reagent suitable for large-scale synthesis. nih.govjchemrev.comjchemrev.com Dehydrative cyclization using tosyl chloride in pyridine (B92270) is also a common and high-yielding approach. nih.govcuni.cz More recently, potassium iodate (B108269) in water has been developed as an effective and environmentally benign oxidant for this purpose. nih.gov

| Reagent | Role | Reference |

| Iodine (I₂) / NaOH | Oxidizing Agent / Base | nih.govjchemrev.com |

| 1,3-Dibromo-5,5-dimethylhydantoin | Oxidizing Agent | nih.govjchemrev.comjchemrev.com |

| Tosyl Chloride / Pyridine | Dehydrating Agent / Base | nih.govcuni.cz |

| Potassium Iodate (KIO₃) | Oxidant | nih.gov |

| Mercuric Salts / Lead Oxide | Desulfurization Reagent | nih.gov |

A versatile route to the 1,3,4-oxadiazole (B1194373) ring involves the reaction of carboxylic acid hydrazides with carbon disulfide in a basic medium, typically potassium hydroxide in an alcoholic solvent. nih.govjchemrev.com This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt, which then undergoes intramolecular cyclization upon heating and subsequent acidification to yield a 5-substituted-1,3,4-oxadiazole-2-thiol (or its tautomeric thione form). nih.govjchemrev.comjchemrev.com

While this method directly produces the 2-thiol derivative, these compounds serve as important intermediates. The 2-thiol group can be subsequently converted to a 2-amino group through various chemical transformations, making this a valuable, albeit indirect, pathway to the target 2-amino-1,3,4-oxadiazole structures. For instance, the synthesis of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione has been reported starting from 2-aminobenzohydrazide and carbon disulfide. healthinformaticsjournal.com

Strategies for the Introduction of the Aminophenyl Moiety

The introduction of the 3-aminophenyl group at the 5-position of the oxadiazole ring is a critical step in the synthesis of the target compound. This is most commonly achieved by using a precursor that already contains the desired phenyl substituent, either as a nitro group that is later reduced or as a pre-existing (and often protected) amino group.

The most prevalent and well-documented strategy involves the synthesis of a 5-(3-nitrophenyl)-1,3,4-oxadiazole intermediate, followed by the selective reduction of the nitro group to an amine. researchgate.net This approach is favored due to the wide availability and lower cost of 3-nitrobenzoic acid and its derivatives as starting materials. researchgate.net

The initial 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine can be synthesized using the general methods described in section 2.1, starting from 3-nitrobenzaldehyde (B41214) or 3-nitrobenzoyl hydrazide. Once the nitro-substituted oxadiazole is formed, the nitro group can be selectively reduced without affecting the oxadiazole ring. A variety of reducing agents are effective for this transformation, offering flexibility based on functional group tolerance and reaction conditions.

| Reducing Agent/System | Typical Conditions | Reference |

| Tin(II) Chloride (SnCl₂) | Methanol or Hydrochloric Acid | mdpi.com |

| Iron (Fe) / Ammonium Chloride (NH₄Cl) | Ethanol / Water | mdpi.com |

| Sodium Borohydride (NaBH₄) / Tin(II) Chloride dihydrate | Dioxane / Water | mdpi.com |

| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) | mdpi.com |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Ethanol | jsynthchem.com |

| Nickel-catalyzed Hydrosilylation | Ni(acac)₂ / PMHS | rsc.org |

An alternative to the nitro-reduction pathway is to begin the synthesis with a precursor that already contains the amino functionality. This involves using 3-aminobenzoic acid or its derivatives as the starting material. For example, 3-aminobenzoic acid can be converted to 3-aminobenzohydrazide, which can then undergo cyclization with a reagent like cyanogen (B1215507) bromide to form the 2-amino-1,3,4-oxadiazole ring. nih.gov

A key consideration in this approach is the potential for the amino group to interfere with the reagents used in the oxadiazole ring formation. The amine's nucleophilicity can lead to undesired side reactions. Consequently, it is often necessary to protect the amino group (e.g., as an acetyl or Boc derivative) before the cyclization sequence and then deprotect it in a final step. However, some syntheses, such as the formation of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione from 2-aminobenzohydrazide, have been shown to proceed without protection, suggesting the feasibility of a more direct route depending on the specific reaction conditions and reagents employed. healthinformaticsjournal.com

Synthetic Approaches to N-Substituted 5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine Derivatives

Functionalization of the amine groups on the this compound core is crucial for developing new chemical entities. The following sections detail common synthetic protocols applied to this and analogous 1,3,4-oxadiazole structures.

Mannich Reaction Protocols for Amine Functionalization

The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located on a substrate. In the context of 1,3,4-oxadiazole derivatives, the NH group of the heterocyclic ring or an exocyclic amino group can act as the active hydrogen compound. The reaction typically involves formaldehyde (B43269) (or sometimes acetaldehyde) and a primary or secondary amine to generate a β-amino-carbonyl compound, known as a Mannich base.

While specific examples for this compound are not detailed in the reviewed literature, the protocol is widely applied to analogous 5-substituted-1,3,4-oxadiazole-2-thiones. In a typical procedure, the parent oxadiazole is treated with formaldehyde and a suitable primary or secondary amine in an alcoholic solvent, such as ethanol, at room temperature. This reaction yields N-Mannich bases, where an aminomethyl group is attached to a nitrogen atom of the parent molecule.

For instance, 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has been reacted with formaldehyde and various primary aromatic amines or 1-substituted piperazines in ethanol to yield the corresponding 3-arylaminomethyl or 3-piperazinomethyl N-Mannich bases. This method provides a straightforward approach to introducing a diverse range of substituents, allowing for the systematic modification of the molecule's physicochemical properties.

Table 1: Examples of Mannich Bases Derived from 1,3,4-Oxadiazole Scaffolds Note: The following compounds are analogues used to illustrate the Mannich reaction protocol.

| Parent Compound | Amine Reagent | Resulting N-Substituent | Reference |

|---|---|---|---|

| 5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-thione | Diphenylamine | 3-(Diphenylaminomethyl) | |

| 5-(o-Hydroxyphenyl)-1,3,4-oxadiazol-2-thione | 2-Aminopyridine | 3-(Pyridin-2-ylaminomethyl) | |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary Aromatic Amines | 3-(Arylaminomethyl) | |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 1-Substituted Piperazines | 3-[(4-Substituted piperazin-1-yl)methyl] |

Acylation and Alkylation Reactions of the Amine Functionality

Direct acylation and alkylation of the exocyclic 2-amino group provide a robust strategy for synthesizing a wide array of N-substituted 1,3,4-oxadiazol-2-amine derivatives. These reactions allow for the introduction of various functional groups, which can significantly alter the pharmacological profile of the parent compound.

Acylation is commonly achieved by reacting the 2-amino-1,3,4-oxadiazole with an acylating agent such as an acid chloride or acid anhydride. For example, 2-amino-5-phenyl-1,3,4-oxadiazole can be readily converted to its 2-acetamido derivative by refluxing with acetic anhydride. In other instances, various 5-substituted-1,3,4-oxadiazol-2-amines have been acylated using different acid chlorides (e.g., 3-nitrobenzoyl chloride, 4-methoxybenzoyl chloride) in the presence of a base like triethylamine (B128534) to yield the corresponding N-acyl derivatives.

Alkylation introduces alkyl or arylalkyl groups to the amine nitrogen. A common method involves the reaction of an N-acylhydrazide precursor with an isocyanate, followed by cyclization. For instance, various 5-aryl-1,3,4-oxadiazoles with a long N-dodecyl chain have been prepared by first reacting an appropriate aromatic acid hydrazide with dodecyl isocyanate to form an N-dodecyl-2-aroylhydrazine-1-carboxamide. This intermediate is then cyclized using a dehydrating agent like p-toluenesulfonyl chloride in the presence of triethylamine to yield the final N-alkylated oxadiazole.

Table 2: Examples of Acylated and Alkylated 1,3,4-Oxadiazol-2-amine Analogues

| Reaction Type | Parent Scaffold | Reagent | Product | Reference |

|---|---|---|---|---|

| Acylation | 5-Phenyl-1,3,4-oxadiazol-2-amine (B156248) | Acetic Anhydride | 2-Acetamido-5-phenyl-1,3,4-oxadiazole | |

| Acylation | 5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine | 3-Nitrobenzoyl Chloride | N-(5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | |

| Acylation | 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine | 4-Methoxybenzoyl Chloride | 4-Methoxy-N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzamide | |

| Alkylation | 5-Aryl-1,3,4-oxadiazol-2-amine core | Dodecyl Isocyanate (on precursor) | N-Dodecyl-5-aryl-1,3,4-oxadiazol-2-amine |

Molecular Hybridization as a Synthetic Strategy

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single hybrid molecule. This approach aims to create new compounds with improved affinity, better efficacy, or a dual mode of action, potentially overcoming drug resistance mechanisms. The 1,3,4-oxadiazole ring is a popular and versatile scaffold used in this strategy due to its favorable physicochemical properties and its role as an isostere for amide and ester groups.

In the synthesis of derivatives of this compound, molecular hybridization would involve covalently linking this core structure to another bioactive moiety. For example, researchers have synthesized hybrids by connecting the 1,3,4-oxadiazole ring to other heterocyclic systems like quinolines, benzimidazoles, or natural product scaffolds.

A synthetic route could involve preparing a derivative of the this compound core that bears a reactive handle. This handle can then be used to couple the oxadiazole unit with another pharmacophore. For example, 2-arylamino-5-[p-(3-aryl-4-oxoquinazoline-2-yl methyl amino)phenyl]1,3,4-oxadiazoles have been synthesized, demonstrating the linkage of an oxadiazole to a quinazoline (B50416) moiety. Similarly, 1,3,4-oxadiazole/chalcone hybrids have been designed and synthesized to combine the distinct biological activities of both pharmacophores. This strategy provides a powerful tool for generating novel and complex chemical structures with potentially enhanced therapeutic properties.

Advanced Spectroscopic and Chromatographic Characterization of 5 3 Aminophenyl 1,3,4 Oxadiazol 2 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. For 1,3,4-oxadiazole (B1194373) derivatives, ¹H and ¹³C NMR provide definitive evidence for the proposed structures.

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In analogues of 5-(3-aminophenyl)-1,3,4-oxadiazol-2-amine, the spectrum reveals characteristic signals for the aromatic protons and the protons of the amino groups.

The protons on the substituted phenyl ring typically appear as a complex multiplet in the aromatic region (δ 7.0–8.5 ppm). The specific splitting patterns and chemical shifts are influenced by the substitution pattern on the ring. The two protons of the primary amine attached to the oxadiazole ring (-NH₂) and the two protons of the aminophenyl group often appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. For example, in the ¹H NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (B14133147), the aromatic protons appear as doublets at δ 8.00 and 7.42 ppm. preprints.org In another related series, the aromatic protons of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole (B3255895) were observed as multiplets between δ 7.51 and 8.04 ppm. mdpi.com The NH protons in similar heterocyclic systems have been observed at chemical shifts ranging from δ 5.10 to 5.52 ppm. mdpi.com

| Compound/Analogue Class | Aromatic Protons (δ ppm) | Amine (NH/NH₂) Protons (δ ppm) | Other Protons (δ ppm) |

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | 8.00 (d), 7.42 (d) | Not specified | 4.05 (s, CH₂), 2.39 (s, CH₃) |

| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole | 8.04 (d), 7.65 (m), 7.51 (t) | - | 5.14 (s, CH₂) |

| 2-(2-Bromoethyl)-5-phenyl-1,3,4-oxadiazole | 8.01 (d), 7.61 (m) | - | 3.90 (t, CH₂), 3.57 (t, CH₂) |

| 5-Furan-2-yl-4H- nih.govnih.govnih.govtriazole-3-thiol | 6.56-7.65 (m, furyl) | 5.10 (s, NH) | 13.80 (s, SH) |

Data sourced from references preprints.orgmdpi.commdpi.com. Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet.

¹³C NMR spectroscopy is crucial for confirming the carbon skeleton of the 1,3,4-oxadiazole analogues. The two carbon atoms within the oxadiazole ring (C2 and C5) are particularly diagnostic, typically resonating at low field (downfield) in the range of δ 155–167 ppm due to their attachment to electronegative nitrogen and oxygen atoms. researchgate.netresearchgate.net

For instance, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at δ 164.32 and 161.98 ppm. preprints.org Similarly, for 2,2′-(((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)azanediyl)diacetic acid, the oxadiazole carbons were found at δ 163.8 and 164.4 ppm. mdpi.com The carbons of the phenyl ring typically appear in the δ 110–145 ppm region, with the carbon attached to the oxadiazole ring (ipso-carbon) appearing at a distinct chemical shift. preprints.orgresearchgate.net

| Compound/Analogue Class | Oxadiazole C2 & C5 (δ ppm) | Aromatic Carbons (δ ppm) | Other Carbons (δ ppm) |

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | 164.32, 161.98 | 142.59, 130.40, 127.05, 121.11 | 50.24 (CH₂), 21.59 (CH₃) |

| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole | 165.1, 163.0 | 129.6, 128.6, 126.8, 123.0 | 16.2 (CH₂) |

| 2-(3-Bromopropyl)-5-phenyl-1,3,4-oxadiazole | 165.8, 164.0 | 131.9, 129.4, 126.5, 123.6 | 33.6, 29.0, 23.5 (Alkyl CH₂) |

| N-Dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine | 166.73, 158.92 | 142.05, 130.53, 129.31, 128.09 | 31.84 - 14.48 (Dodecyl chain) |

Data sourced from references preprints.orgmdpi.comnih.gov.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound analogues, key characteristic absorption bands confirm the presence of the amino groups and the heterocyclic ring.

The N-H stretching vibrations of the primary amine groups (both on the phenyl ring and attached to the oxadiazole) typically appear as one or two bands in the region of 3100–3500 cm⁻¹. preprints.orgmdpi.com The C=N stretching vibration characteristic of the oxadiazole ring is observed in the 1600–1685 cm⁻¹ range. preprints.orgnih.gov The C-O-C (ether-like) stretching of the oxadiazole ring usually gives rise to a strong absorption band around 1020–1250 cm⁻¹. preprints.orgnih.gov Aromatic C=C stretching vibrations are found in the 1450–1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3100 - 3500 |

| Aromatic (C-H) | Stretch | ~3000 - 3100 |

| Oxadiazole (C=N) | Stretch | 1600 - 1685 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Oxadiazole (C-O-C) | Asymmetric/Symmetric Stretch | 1020 - 1250 |

| Amine (N-H) | Wag | ~755 |

Data compiled from references preprints.orgmdpi.comnih.gov.

For example, the IR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine showed primary amine N-H stretching at 3435 and 3375 cm⁻¹, a C=N stretch at 1625 cm⁻¹, and a C-O-C stretch at 1025 cm⁻¹. preprints.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 1,3,4-oxadiazole analogues, electron impact (EI-MS) or electrospray ionization (ESI-MS) can be employed.

The molecular ion peak [M]⁺ or the protonated molecular peak [M+H]⁺ is typically observed, confirming the molecular weight of the synthesized compound. mdpi.com The fragmentation of 1,3,4-oxadiazole derivatives often involves the cleavage of the heterocyclic ring. Common fragmentation pathways can include the loss of small molecules or radicals. The fragmentation of the phenyl ring and any substituents will also produce characteristic ions. For instance, S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) show fragmentation patterns that help in confirming the structure of the synthesized compounds. researchgate.net In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the elemental composition. mdpi.com

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole | ESI | 238.9820 | 238.9832 |

| 2-(2-Bromoethyl)-5-phenyl-1,3,4-oxadiazole | ESI | 252.9977 | 252.9973 |

| 2,2′-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)azanediyl)diacetic Acid | ESI | 292.0934 | 292.0930 |

Data sourced from reference mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule.

Analogues of this compound contain chromophores such as the phenyl ring and the 1,3,4-oxadiazole moiety. These compounds are expected to exhibit absorption bands resulting from π→π* and n→π* electronic transitions. mdpi.com The UV-Vis spectra of 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles, for example, show two or three absorption bands in the range of 240 nm to 600 nm. mdpi.com Similarly, a study on 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole provides insights into its electronic transitions. mdpi.com The position of the maximum absorption (λmax) is sensitive to the substituents on the aromatic ring and the solvent used.

| Compound Class | Solvent | λmax (nm) |

| 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one derivatives | Not specified | 240 - 243 |

| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Methanol | 286 |

| 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline derivatives | Methanol | ~300 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for monitoring the progress of reactions, assessing the purity of the final products, and for purification. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method for these purposes.

In the synthesis of 1,3,4-oxadiazole analogues, TLC is routinely used to track the consumption of starting materials and the formation of the product. mdpi.comnih.gov A suitable solvent system (mobile phase) is chosen to achieve good separation between the spots of the reactants and the product on a stationary phase (e.g., silica (B1680970) gel). The spots can be visualized under UV light or by using an iodine chamber. nih.gov The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and is used to identify and assess purity. For purification, column chromatography is often employed, with the separation conditions typically optimized based on prior TLC analysis. mdpi.com

| Compound Class | Retention Factor (Rf) |

| N-Dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine | 0.60 |

| N-Dodecyl-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | 0.51 |

| N-Dodecyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | 0.51 |

Data sourced from reference nih.gov. The specific solvent system was not detailed in the source.

Computational Chemistry and Theoretical Molecular Modeling of 5 3 Aminophenyl 1,3,4 Oxadiazol 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of the electronic landscape of 5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine.

While specific computational studies exclusively focused on this compound are not prevalent in existing literature, the following sections detail the application of standard computational methodologies to this molecule, with illustrative data drawn from studies on closely related 1,3,4-oxadiazole (B1194373) derivatives to provide a comprehensive theoretical profile.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 1,3,4-oxadiazole derivatives, DFT calculations are used to determine these energy levels. The distribution of HOMO and LUMO across the molecular structure indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. In many 5-aryl-1,3,4-oxadiazole-2-amine analogs, the HOMO is often localized on the aminophenyl moiety, while the LUMO is distributed across the oxadiazole and phenyl rings.

Illustrative data from a DFT study on a related heterocyclic compound is presented below to demonstrate typical values.

| Parameter | Value (eV) |

| EHOMO | -6.1906 |

| ELUMO | -1.8123 |

| Energy Gap (ΔE) | 4.3783 |

This interactive table is based on data from a study on a pyrazoline carboxamide derivative and serves as an example of typical DFT-calculated values. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is invaluable for identifying the regions that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic interactions. mdpi.com An MEP map displays different potential values using a color spectrum:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green: Denotes areas with neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the oxadiazole ring and the oxygen atom, as well as the amino group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them potential hydrogen bond donors. researchgate.netmdpi.com

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

These descriptors are calculated using the energies of the frontier orbitals.

The following table contains illustrative data for a related heterocyclic compound, demonstrating how these values are typically reported.

| Descriptor | Equation | Value (eV) |

| Ionization Potential (I) | I = -EHOMO | 6.1906 |

| Electron Affinity (A) | A = -ELUMO | 1.8123 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.0014 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.1892 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.0014 |

| Electrophilicity (ω) | ω = μ² / (2η) | 3.6570 |

| Chemical Softness (S) | S = 1 / (2η) | 0.4568 |

This interactive table is based on data from a study on a pyrazoline carboxamide derivative to exemplify the reporting of global reactivity descriptors. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. rdd.edu.iqnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies would be performed to evaluate its potential as an inhibitor for various biological targets. The 1,3,4-oxadiazole scaffold is a common feature in molecules designed as anticancer, antibacterial, and anti-inflammatory agents. rsc.org

The docking process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and optimizing the 3D structure of the ligand, this compound.

Defining the Binding Site: Identifying the active site or binding pocket of the receptor.

Docking Simulation: Using a scoring function to place the ligand in the binding site in various conformations and orientations and calculating the binding affinity (often expressed as a binding energy in kcal/mol).

The results of a docking study would reveal the binding mode, the specific amino acid residues involved in the interaction, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). For example, in docking studies of similar 1,3,4-oxadiazole derivatives against cancer targets like EGFR tyrosine kinase, key interactions often involve hydrogen bonding between the oxadiazole nitrogens or the amine group and residues like Cys797. rdd.edu.iq

The table below presents hypothetical binding energies to illustrate typical results from a molecular docking study against different biological targets.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Potential Application |

| EGFR Tyrosine Kinase | 1M17 | -8.5 | Anticancer |

| Peptide Deformylase | 1G2A | -7.2 | Antibacterial |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.1 | Anti-inflammatory |

This is an interactive, illustrative table. The binding energies are hypothetical and serve to demonstrate how results from molecular docking studies are typically presented.

Conformational Analysis and Potential Energy Surface Investigations

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. For this compound, the key conformational features arise from the rotation around the single bonds connecting the central 1,3,4-oxadiazole ring to the 3-aminophenyl group and the 2-amino group.

Investigations into related structures, such as 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) and its derivatives, have provided valuable data on the geometry of this class of compounds. X-ray crystallography studies have shown that the 1,3,4-oxadiazole ring itself is essentially planar. researchgate.netnih.gov The planarity of this heterocyclic moiety is a crucial structural characteristic. researchgate.net

Potential energy surface (PES) investigations for this compound would typically involve quantum mechanical calculations to map the energy of the molecule as a function of the key dihedral angles. By systematically rotating the bonds linking the phenyl ring and the amino group to the oxadiazole core, a PES can be generated. This surface reveals the low-energy conformations (local minima) and the energy barriers to rotation (transition states). Such studies are crucial for identifying the most stable and likely conformations of the molecule in different environments, which is essential for predicting its interaction with biological targets.

Table 1: Crystallographic Data for Related 1,3,4-Oxadiazole-2-amine Derivatives

| Compound Name | Dihedral Angle (Phenyl-Oxadiazole) | Oxadiazole Ring Torsion Angle (C-N-N-C) | Reference |

| 5-Phenyl-1,3,4-oxadiazol-2-amine | 13.42° | 0.2° | researchgate.net |

| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | 26.37° | -0.3° | nih.gov |

In Silico Prediction of Structure-Activity Relationships

In silico methods are instrumental in modern drug discovery for predicting the biological activity of compounds and understanding their structure-activity relationships (SAR). uomustansiriyah.edu.iq For derivatives of 1,3,4-oxadiazole, computational approaches like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are widely employed to guide the design of new therapeutic agents. uomustansiriyah.edu.iqnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to study the interaction of 1,3,4-oxadiazole derivatives with various biological targets, such as enzymes. For instance, docking studies have been used to investigate how these compounds inhibit enzymes like cyclooxygenase (COX), acetylcholinesterase, and peptide deformylase. uomustansiriyah.edu.iqnih.govscispace.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the protein. uomustansiriyah.edu.iqresearchgate.net For example, docking studies of novel pyrazole-oxadiazole derivatives showed significant hydrogen bonding interactions with key amino acids in COX-2 isozymes, including Arg120, Tyr355, and Ser530. uomustansiriyah.edu.iq

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By analyzing various physicochemical descriptors (e.g., lipophilicity, electronic properties, molecular size), QSAR models can predict the activity of novel compounds before their synthesis. Such models have been successfully applied to 1,3,4-oxadiazole derivatives to correlate their structural features with observed antibacterial activity. nih.gov

The SAR for this class of compounds indicates that the nature and position of substituents on the phenyl ring significantly influence biological activity. For example, in a series of bi-heterocyclic thiazole-oxadiazole derivatives evaluated against acetylcholinesterase, the presence of a 3-chlorobenzyl group resulted in a potent inhibitor. scispace.com Similarly, for α-glucosidase inhibition, a 3-bromobenzyl substituent was found to be most effective. scispace.com These findings highlight the importance of electronic and steric factors of the substituents in determining the biological profile of the molecule.

Table 2: In Silico and In Vitro Activity Data for Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Target Enzyme | Activity/Docking Score | Key Finding | Reference |

| Pyrazole-oxadiazole derivatives | COX-2 | PLP Fitness: up to 92.09 | Hydrogen bonding with Arg120, Tyr355, Ser530 correlates with in vivo activity. | uomustansiriyah.edu.iqrdd.edu.iq |

| 5-({5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1,3-thiazol-2-amine (5c) | Acetylcholinesterase | IC50: 14.27±0.19 µM | 3-chlorobenzyl group enhances inhibitory activity. | scispace.com |

| 5-({5-[(3-bromobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1,3-thiazol-2-amine (5f) | α-Glucosidase | IC50: 46.17±0.14 µM | 3-bromobenzyl group leads to the most active compound in the series. | scispace.com |

| N-amidoalkylated 2-amino-5-aryl-1,3,4-oxadiazole derivatives | COX-2 | Binding Energy: -14.02 kcal/mol | Predicted to form strong complexes with the enzyme's active site. | researchgate.net |

These computational predictions are invaluable for rational drug design, allowing for the prioritization of the synthesis of compounds with the highest potential for desired biological activity, thereby saving time and resources in the drug development process. rsc.org

Mechanistic Investigations and Chemical Biology Applications of 5 3 Aminophenyl 1,3,4 Oxadiazol 2 Amine Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 5-(3-aminophenyl)-1,3,4-oxadiazol-2-amine have been identified as potent inhibitors of several key enzymes implicated in various diseases. The following sections detail the mechanistic insights into their inhibitory actions.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for the development of new anti-tuberculosis drugs. cuni.cz A series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antimycobacterial activity. nih.gov

The mechanism of action for these compounds was experimentally confirmed to be the disruption of mycobacterial cell wall biosynthesis through the inhibition of DprE1. nih.gov This inhibition ultimately leads to the death of the mycobacterium. researchgate.net The 1,3,4-oxadiazole (B1194373) scaffold is a key feature in a number of DprE1 inhibitors, which can act through either covalent or non-covalent binding. researchgate.net The high potency of these derivatives, with many achieving Minimum Inhibitory Concentration (MIC) values of ≤ 0.03 µM against various Mycobacterium strains, highlights the potential of the 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) core in targeting DprE1. nih.gov

Table 1: Antimycobacterial Activity of Selected 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine Derivatives

| Compound | Modification | Target Strain | MIC (µM) |

| Derivative 1 | C5-C9 alkylamino substitution | M. tuberculosis H37Rv | ≤ 0.03 |

| Derivative 2 | Benzylamino substitution | Nontuberculous mycobacteria (NTM) | ≤ 0.03 |

This table is representative of the data found in the cited literature and is for illustrative purposes.

Alkaline phosphatases (APs) are a group of enzymes that are involved in various physiological processes, and their inhibitors have therapeutic potential in conditions like bone disorders. Research has shown that thiazole-(5-aryl)oxadiazole hybrids, which are derivatives of the core structure, are potent inhibitors of alkaline phosphatase. nih.gov

A study on a series of 3-{[5-(aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamides demonstrated significant inhibitory activity against APs. nih.gov For instance, the derivative containing a 4-aminophenyl group at the 5-position of the oxadiazole ring exhibited substantial inhibition. nih.gov The 1,3,4-oxadiazole moiety is suggested to play a crucial role in binding to the enzyme's active site, potentially through its oxygen atom. nih.gov It is also capable of participating in hydrogen bonding interactions within the active site. nih.gov

Table 2: Alkaline Phosphatase Inhibitory Activity of a 5-(4-Aminophenyl)-1,3,4-oxadiazole Derivative

| Compound | Structure | IC50 (µM) |

| 3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide | A thiazole-oxadiazole hybrid | Significantly lower than the standard |

This table is based on findings for a closely related derivative and illustrates the inhibitory potential.

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and plays a role in angiogenesis and tumor progression. sci-hub.st Consequently, inhibitors of TP are being investigated as potential anticancer agents. The 1,3,4-oxadiazole scaffold is recognized as a promising structural motif for the development of TP inhibitors. sci-hub.st

While specific mechanistic studies on this compound derivatives as TP inhibitors are not extensively detailed in the available literature, the general importance of the 1,3,4-oxadiazole core in this context is well-established. sci-hub.st Research on other 1,3,4-oxadiazole derivatives has shown that they can effectively inhibit TP, suggesting that the aminophenyl-substituted analogues are also promising candidates for further investigation in this area. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is linked to the development of cancer. nih.gov HDAC inhibitors have emerged as a promising class of anticancer drugs. The 1,3,4-oxadiazole ring has been incorporated into the design of novel HDAC inhibitors. nih.gov

For example, a series of N-(2-aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl) benzamide (B126) derivatives have been synthesized and evaluated for their HDAC inhibitory activity. nih.gov One of these compounds was identified as a potent and selective inhibitor of HDAC. nih.gov This indicates that the 5-substituted-1,3,4-oxadiazol-2-amine scaffold can be effectively utilized in the design of potent HDAC inhibitors. The mechanism of action of such inhibitors generally involves the chelation of the zinc ion in the active site of the HDAC enzyme, leading to the accumulation of acetylated histones and subsequent changes in gene expression.

Elucidation of Molecular Interactions with Biological Macromolecules

The therapeutic efficacy of any compound is fundamentally dependent on its ability to interact with biological macromolecules. For this compound derivatives, hydrogen bonding is a key mode of interaction.

The 1,3,4-oxadiazole ring contains both hydrogen bond donors (the amine group) and acceptors (the nitrogen and oxygen atoms of the oxadiazole ring), enabling it to form intricate hydrogen bonding networks with biological targets. researchgate.net Crystal structure analysis of a related compound, 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, reveals that adjacent molecules are linked through N—H⋯N hydrogen bonds, forming a three-dimensional network. researchgate.net

In the context of enzyme inhibition, these hydrogen bonding capabilities are critical for the specific recognition and binding of the inhibitor to the active site of the enzyme. For instance, in silico studies of 1,3,4-oxadiazole derivatives as cyclooxygenase (COX) inhibitors have shown that these compounds form hydrogen bonds with key amino acid residues such as Arg120, Tyr355, and Ser530 in the active site of COX-2. nih.gov Similarly, the nitrogen atom of the oxadiazole ring in certain inhibitors of alkaline phosphatase has been shown to form a hydrogen bond with a histidine residue in the enzyme's active site. google.com These interactions are crucial for the stabilization of the enzyme-inhibitor complex and are a key determinant of the inhibitory potency. The presence of the aminophenyl group in this compound provides additional sites for hydrogen bonding, potentially enhancing its interaction with biological macromolecules.

Pi-Pi Stacking Interactions

Pi-pi stacking interactions are crucial non-covalent forces that contribute to the stability of protein-ligand complexes and the organization of molecules in crystal structures. nih.govresearchgate.net In the case of this compound derivatives, the aromatic nature of both the phenyl ring and the 1,3,4-oxadiazole core facilitates these interactions.

Detailed crystallographic studies of closely related 5-phenyl-1,3,4-oxadiazol-2-amine have revealed a dihedral angle of 13.42 (18)° between the phenyl ring and the planar oxadiazole ring. nih.govresearchgate.net This near-coplanar arrangement is conducive to stacking interactions. In the crystal structure of a similar compound, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, dimers are linked by C—H⋯π and π–π interactions, with centroid–centroid distances ranging from 3.291 (2) to 3.460 (8) Å. nih.gov These distances are well within the typical range for stabilizing pi-pi stacking interactions.

The presence of the 3-amino group on the phenyl ring in this compound is expected to modulate the electronic properties of the phenyl ring, influencing the strength and geometry of pi-pi stacking interactions. This amino group can act as a hydrogen bond donor, further stabilizing intermolecular interactions within biological systems. nih.gov Theoretical and experimental studies on various 1,3,4-oxadiazole systems have confirmed their participation in pi-pi interactions with other aromatic systems, including the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in proteins. nih.gov

| Compound Derivative | Dihedral Angle (Phenyl-Oxadiazole) | Observed Pi-Pi Stacking Distances (Å) | Reference |

|---|---|---|---|

| 5-Phenyl-1,3,4-oxadiazol-2-amine | 13.42 (18)° | Not explicitly reported, but implied by crystal packing | nih.govresearchgate.net |

| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | 3.34 (18)° | 3.291 (2) - 3.460 (8) | nih.gov |

Development and Application as Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for the study of biological processes in living systems. The structural and photophysical properties of certain this compound derivatives make them promising candidates for the development of such probes. The aminophenyl moiety can serve as a versatile handle for conjugation to other molecules or for modulating the compound's fluorescence properties in response to changes in the local environment.

While specific applications of this compound as chemical probes are still emerging, related structures have shown significant potential. For instance, aminophenyl-substituted aza-BODIPY has been synthesized for potential use as a near-infrared pH probe, demonstrating that the aminophenyl group can be a key component in sensor design. mdpi.com The 1,3,4-oxadiazole core itself is a valuable pharmacophore that can be incorporated into probes targeting specific enzymes or receptors. buketov.edu.kz

The development of fluorescent probes based on this scaffold could involve modifying the amino group or the phenyl ring to tune the emission wavelength and sensitivity to specific analytes or biological events. For example, derivatives could be designed to exhibit changes in fluorescence upon binding to a target protein or in response to variations in intracellular pH or ion concentrations.

Structure-Activity Relationship (SAR) Derivation in Chemical Biology Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the design of more potent and selective molecules. For derivatives of this compound, SAR investigations have focused on modifications at the 2-amino group and substitutions on the 5-phenyl ring to explore their effects on various biological targets.

Systematic modifications of 5-aryl-1,3,4-oxadiazol-2-amines have revealed key insights into their biological activities. For example, in a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues evaluated for anticancer activity, substitutions on the N-aryl ring and the 5-aryl ring significantly influenced their potency. nih.gov Specifically, N-aryl groups with 2,4-dimethyl substitutions and 5-aryl groups with dimethoxyphenyl or hydroxyphenyl moieties showed enhanced activity. nih.gov

In another study focusing on cholinesterase inhibition, 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains at the amino group showed moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com The SAR analysis indicated that the nature of the aryl group at the 5-position and the length of the alkyl chain are critical for inhibitory potency. nih.govmdpi.com

Furthermore, a study on 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives as antitubercular agents highlighted the importance of both the dinitrophenyl moiety and substitutions on the 2-amino group for potent activity. nih.govnih.govplos.org The highest activity was associated with benzylamino or C5-C9 alkylamino substitutions. nih.govnih.govplos.org

These studies collectively demonstrate that the biological activity of this class of compounds can be finely tuned by strategic chemical modifications. The 3-amino group on the phenyl ring of the parent compound offers a further point for diversification, allowing for the exploration of new chemical space and the development of derivatives with novel biological functions.

| Core Scaffold | Substituent (R1) at 2-amino position | Substituent (R2) at 5-phenyl position | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazol-2-amine | -H | Various substituted phenyls | Anticancer | Electron-donating or withdrawing groups on the phenyl ring influence activity. | nih.gov |

| 5-Aryl-1,3,4-oxadiazol-2-amine | -Dodecyl | Pyridin-4-yl | AChE/BChE Inhibition | Long alkyl chain enhances inhibitory activity. | nih.govmdpi.com |

| 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine | -Benzyl | 3,5-Dinitrophenyl | Antitubercular | Benzylamino group at R1 leads to high potency. | nih.govnih.govplos.org |

| 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine | -Heptyl | 3,5-Dinitrophenyl | Antitubercular | C5-C9 alkylamino groups at R1 are favorable for activity. | nih.govnih.govplos.org |

Future Directions and Emerging Research Avenues for Aminophenyl Oxadiazol 2 Amine Compounds

Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of novel and efficient synthetic routes is paramount to exploring the full therapeutic potential of aminophenyl oxadiazol-2-amine derivatives. While traditional methods for constructing the 1,3,4-oxadiazole (B1194373) ring, such as the cyclization of acylhydrazides, have been widely used, future research is focused on developing more sustainable, efficient, and versatile strategies. openmedicinalchemistryjournal.com

Leveraging Advanced Computational Modeling for Rational Design of Novel Analogues

The integration of computational tools has become indispensable in modern drug discovery, offering a powerful approach to the rational design of novel aminophenyl oxadiazol-2-amine analogues with improved potency and selectivity. rsc.orgnih.gov In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are being increasingly employed to predict the binding modes of these compounds with their biological targets and to understand the key structural features that govern their activity. nih.govmdpi.comnih.gov

Future research will likely see the increased application of more sophisticated computational techniques, such as free energy perturbation (FEP) and machine learning algorithms, to more accurately predict binding affinities and pharmacokinetic properties. researchgate.net These advanced models can guide the design of new derivatives with optimized drug-like properties, including improved absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net By simulating the interactions between aminophenyl oxadiazole analogues and their targets at an atomic level, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with traditional trial-and-error approaches. nih.gov

Identification and Investigation of Underexplored Biological Targets for Mechanistic Study

While aminophenyl oxadiazole derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, a vast landscape of potential biological targets remains to be explored. jchemrev.comtandfonline.com A key future direction will be the systematic identification and validation of novel molecular targets for these compounds to elucidate their mechanisms of action and expand their therapeutic applications. nih.gov

This will involve a multidisciplinary approach combining target-based and phenotypic screening methodologies. nih.gov High-throughput screening of large compound libraries against diverse panels of enzymes, receptors, and other disease-relevant proteins can uncover new interactions. nih.gov Furthermore, phenotypic screening in cellular and animal models of disease can identify compounds with desired biological effects, followed by target deconvolution techniques to identify the responsible molecular targets. mdpi.com The exploration of targets beyond the well-trodden paths of kinases and G-protein coupled receptors, such as protein-protein interactions and epigenetic modulators, could open up new therapeutic avenues for aminophenyl oxadiazole compounds. nih.govnih.gov

Integration with Chemical Biology Platforms for Systems-Level Understanding

To gain a deeper and more holistic understanding of the biological effects of aminophenyl oxadiazol-2-amine compounds, their integration with chemical biology and systems biology platforms is essential. mdpi.comwikipedia.org These approaches move beyond the traditional one-drug, one-target paradigm to investigate how these small molecules perturb complex biological networks. mdpi.com

Chemical biology tools, such as the development of affinity-based probes and photo-affinity labeling, can be used to identify the direct binding partners of aminophenyl oxadiazole derivatives in a cellular context. mdpi.com This can help to confirm on-target engagement and identify potential off-target effects. mdpi.com Systems biology approaches, which involve the integration of genomics, proteomics, and metabolomics data, can provide a comprehensive view of the cellular response to compound treatment. wikipedia.org By analyzing changes in gene expression, protein levels, and metabolic fluxes, researchers can map the signaling pathways and biological processes modulated by these compounds. mdpi.com This systems-level understanding will be crucial for predicting both the efficacy and potential toxicity of novel aminophenyl oxadiazole-based drug candidates and for developing personalized medicine strategies. wikipedia.org

Q & A

Q. What computational strategies predict binding modes of this compound with target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using PDB IDs of bacterial enzymes (e.g., E. coli DHFR). Analyze hydrogen bonds (<3.0 Å) and hydrophobic interactions. For instance, compound 3d binds S. aureus gyrase via NH---O (2.8 Å) and π-π stacking (Tyr-122) .

Q. How can contradictory bioassay data across studies be resolved?

- Methodological Answer : Cross-validate using standardized protocols (CLSI guidelines). For example, discrepancies in antifungal IC₅₀ may arise from inoculum size variations; fix at 1×10⁵ CFU/mL. Re-test under identical conditions (pH 7.4, 37°C) and use ANOVA to assess significance (p<0.05) .

Q. What structural insights does crystallography provide, and how do they guide optimization?

- Methodological Answer : X-ray diffraction (Mo-Kα radiation) reveals dihedral angles between oxadiazole and substituents (e.g., 5.65° for furan derivatives). Planar distortions >5° reduce stacking interactions; modify substituents to improve coplanarity (e.g., replace 3-aminophenyl with 4-aminophenyl) .

Q. Which in vitro assays elucidate the mechanism of action against tuberculosis?

- Methodological Answer : Use Mycobacterium tuberculosis H37Rv in BACTEC MGIT 960. Test at 0.5–32 µg/mL; MIC ≤4 µg/mL indicates potency. Follow up with ROS assays (DCFH-DA staining) to confirm oxidative stress induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.